molecular formula C13H12O B121723 Diphenylmethanol CAS No. 91-01-0

Diphenylmethanol

Cat. No. B121723
CAS RN: 91-01-0
M. Wt: 184.23 g/mol
InChI Key: QILSFLSDHQAZET-UHFFFAOYSA-N
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Description

Diphenylmethanol, also known as benzhydrol, is a common organic compound with the formula C6H5CH2OH. It is a colorless liquid with a sweet, floral odor, and is widely used in the pharmaceutical and chemical industries. It is also used as an intermediate in the synthesis of a number of pharmaceuticals, and as a solvent in the production of polymers. Diphenylmethanol has a wide range of applications in the laboratory, including in the synthesis of organic compounds, as a reagent for organic reactions, and as a solvent for organic reactions.

Scientific research applications

Enantioselective Synthesis and Applications

Enantioselective Synthesis of (thiolan-2-yl)diphenylmethanol: This research focused on an efficient preparation of enantiopure (thiolan-2-yl)diphenylmethanol, featuring key steps like double nucleophilic substitution and Shi epoxidation. It also demonstrated its application in asymmetric sulfur ylide-mediated epoxidation, achieving up to 92% enantiomeric excess (Hsin‐Yi Wu et al., 2013).

Synthesis Methods

Ultrasound Irradiation Synthesis: The study explored synthesizing diphenylmethanol using ultrasound wave irradiation, employing Zn-sodium hydroxide as a reducing agent, and found conditions that yielded up to 90.2% of diphenylmethanol, highlighting the method's efficiency and time-saving attributes (Zhou Jin-mei, 2008).

Chirality and Absolute Configuration

Enantioresolution of meta-Substituted Diphenylmethanols: This study achieved enantioresolution of meta-substituted diphenylmethanols using chiral phthalic acid, yielding enantiopure alcohols. The absolute configurations were determined by X-ray crystallography or (1)H NMR anisotropy methods (M. Kosaka et al., 2003).

Reductive Systems and Etherification

Reduction to Hydrocarbons: A novel ether/BF3 reductive system was described, capable of reducing diphenylmethanols and their derivatives to alkanes with good yields. This study adds to understanding the mechanisms and reactivity of such reduction systems (Jia-Qin Li et al., 2015).

Zeolite 5A Catalyzed Etherification: This research provided an undergraduate laboratory experiment where zeolite 5A catalyzes the room-temperature dehydration of diphenylmethanol to produce 1,1,1′,1′-tetraphenyldimethyl ether, indicating a potential educational application in teaching synthetic chemistry concepts (J. Cooke et al., 2009).

properties

IUPAC Name

diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILSFLSDHQAZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059015
Record name Benzhydrol
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name Benzohydrol
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Vapor Pressure

0.0000273 [mmHg]
Record name Benzohydrol
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Product Name

Diphenylmethanol

CAS RN

91-01-0
Record name Benzhydrol
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Record name Benzohydrol
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Record name Diphenylmethanol
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Record name Benzenemethanol, .alpha.-phenyl-
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Record name Benzhydrol
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Record name Benzhydryl alcohol
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Record name BENZOHYDROL
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Synthesis routes and methods I

Procedure details

1 mmole (182 mg) of benzophenone dissolved in 5 mL THF was stirred with 0.5 g of 12% Li-AG and solid state proton sources such as NH4Cl, (NH4)2HPO4, or dropwise addition of glacial AcOH at room temperature after a deep blue colored solution is produced. The color of the reaction vessel gradually fades and becomes grey at the end indicating complete consumption of lithium. The reaction mixture was filtered, the solids washed with hexane, and the solvent was removed from the combined organic solutions under vacuum to obtain a white solid corresponding to diphenyl methanol as confirmed by 1H, 13C NMR and ESI-MS. See FIGS. 3A-3C.
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2HPO4
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a dry flask equipped with a condenser, an addition funnel, and a magnetic stirrer were added magnesium turnings (2.5 mmol), THF (0.5 mL), and a small piece of iodine. To this was added via the addition funnel approximately ⅓ of 3,4,5-trimethoxybromobenzene (2.5 mmol) in 1.3 mL of THF. When the solution became colorless (heating may be needed), the remaining 3,4,5-trimethoxybromobenzene solution was added dropwise to the solution under mild refluxing. Stirring was then continued for 1 h at room temperature. The resulting solution was then slowly added to 6-methoxybenzofuran-3-carbaldehyde (0.100 g, 0.176 mmol) in anhydrous THF (5 mL) at 0° C. After the addition, the solution was allowed to stir at room temperature for another 20 min. Then, a saturated NH4Cl solution (5 mL) was slowly added at 0° C., and the mixture was stirred for 10 min. The aqueous layer was separated and extracted with Et2O (3×10 mL). The combined organic layers were washed with brine, dried over MgSO4, and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography to provide benzhydrol (0.097 g, 50%).
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
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0 (± 1) mol
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reactant
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2.5 mmol
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reactant
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reactant
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0.1 g
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5 mL
Type
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Quantity
5 mL
Type
reactant
Reaction Step Six
Yield
50%

Synthesis routes and methods III

Procedure details

To a dry flask equipped with a condenser, an addition funnel, and a magnetic stirrer were added magnesium turnings (2.5 mmol), 0.5 mL of anhydrous tetrahydrofuran (THF), and a small piece of iodine. To this was added via the addition funnel approximately ⅓ of 3,4,5-trimethoxybromobenzene (2.5 mmol) in 1.3 mL of THF. When the solution became colorless (heating may be needed), the remaining 3,4,5-trimethoxybromobenzene solution was added dropwise to the solution under mild refluxing. The reaction mixture was stirred for 1 h at room temperature and then slowly added to 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (0.094 g, 0.53 mmol) in THF (3 mL) at 0° C. After the addition, the solution was allowed to stir at room temperature for another 20 min. Then, a saturated NH4Cl solution (5 mL) was slowly added at 0° C., and the mixture was stirred for 10 min. The aqueous layer was separated and extracted with Et2O (3×10 mL). The combined organic layers were washed with brine, dried over MgSO4, and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography to provide benzhydrol (0.119 g).
Quantity
2.5 mmol
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reactant
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0.094 g
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3 mL
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5 mL
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reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A Grignard reagent was prepared from 1-bromo-4-ethoxybenzene (1.5 g), magnesium (0.19 g), a catalytic amount of iodine and tetrahydrofuran (2 mL) in the usual manner. To the obtained Grignard reagent solution was added dropwise a solution of 2-benzyloxybenzaldehyde (1.1 g) in tetrahydrofuran (15 mL), and the mixture was stirred at room temperature for 30 minutes. To the reaction mixture were added a saturated aqueous ammonium chloride solution (10 mL) and water (20 mL), and the mixture was extracted with ethyl acetate (100 mL). The extract was washed with water (20 mL) and brine (20 mL), and dried over anhydrous sodium sulfate. Thereafter, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give a diphenylmethanol compound (1.7 g). The obtained diphenylmethanol compound (1.7 g) was dissolved in ethanol (25 mL). To the solution were added concentrated hydrochloric acid (0.42 mL) and a catalytic amount of 10% palladium-carbon powder, and the mixture was stirred under a hydrogen atmosphere at room temperature for 18 hours. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure. To the residue was added ethyl acetate (100 mL), and the mixture was washed with a saturated aqueous sodium hydrogen carbonate solution (30 mL) and brine (30 mL). The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=8/1) to give 2-(4-ethoxybenzyl)phenol (0.85 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Name
Grignard reagent
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1.1 g
Type
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Quantity
15 mL
Type
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Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

A Grignard reagent was prepared from 1-bromo-4-ethyl-thiobenzene (1.1 g), magnesium (0.12 g), a catalytic amount of iodine and tetrahydrofuran (5 mL) in the usual manner. To the obtained Grignard reagent solution was added a solution of 2-(methoxymethoxy)benzaldehyde (0.56 g) in tetrahydrofuran (12 mL), and the mixture was stirred at 65° C. for 10 minutes. After cooling to ambient temperature, a saturated aqueous ammonium chloride solution (5 mL) and water (20 mL) were added to the reaction mixture, and the mixture was extracted with ethyl acetate (80 mL). The extract was washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, then the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=4/1) to give a diphenylmethanol compound (0.91 g). The obtained diphenylmethanol compound (0.90 g) was dissolved in dichloromethane (15 mL). To the solution was added a Dess-Martin reagent (1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one) (1.5 g), and the mixture was stirred at 25° C. for 26 hours. To the reaction mixture were added diethyl ether (75 mL) and 1 mol/L aqueous sodium hydroxide solution (30 mL), the mixture was stirred vigorously, and the organic layer was separated. The organic layer was washed with 1 mol/L aqueous sodium hydroxide solution (30 mL), water (30 mL, 3 times) and brine (30 mL), dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=15/1-9/1) to afford a ketone compound (0.82 g). A mixture of the obtained ketone compound (0.81 g), p-toluene-sulfonic acid monohydrate (0.10 g) and methanol (14 mL) was stirred at 60° C. for 4 hours. After cooling to ambient temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=15/1) to give a deprotected compound (0.69 g). The obtained deprotected compound (0.68 g) was dissolved in tetrahydrofuran (11 mL), triethylamine (0.41 mL) and methyl chloroformate (0.22 mL) were added to the solution, and the mixture was stirred at 25° C. for 1 hour. Furthermore, triethylamine (0.1 mL) and methyl chloroformate (0.061 mL) were added to the reaction mixture, and the mixture was stirred for 30 minutes. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (14 mL) and water (7 mL), sodium borohydride (0.40 g) was added to the solution, and the mixture was stirred at 25° C. for 7 hours. To the reaction mixture was added dropwise 1 mol/L hydrochloric acid (15 mL), and the mixture was extracted with ethyl acetate (75 mL). The extract was washed with water (20 mL), a saturated aqueous sodium hydrogen carbonate solution (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=8/1) to give 2-(4-ethyl-thiobenzyl)phenol (0.62 g).
[Compound]
Name
1-bromo-4-ethyl-thiobenzene
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
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0 (± 1) mol
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[Compound]
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Grignard reagent
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0.56 g
Type
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12 mL
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5 mL
Type
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Reaction Step Four
Name
Quantity
20 mL
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5 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,790
Citations
G Ferguson, CD Carroll, C Glidewell… - … Section B: Structural …, 1995 - scripts.iucr.org
… determined the structures of (4-biphenyl)diphenylmethanol, 4- PhC6HaCPh2OH (1) and … diphenylmethanol, HCPh2OH (7), which crystallizes in the form of extended polymer chains. …
Number of citations: 27 scripts.iucr.org
SPM Menachery, TP Nguyen, P Gopinathan… - Chemical Physics, 2018 - Elsevier
The mechanistic aspects of hydroxyl ( radical dot OH) and sulfate radical (SO 4 radical dot− ) induced oxidation of diphenylmethanol (DPM) in aqueous medium has been explored …
Number of citations: 10 www.sciencedirect.com
YC Guo, KW Chiu, RJ Chein - The Journal of Organic Chemistry, 2022 - ACS Publications
We devised a new method for asymmetric cyclopropanation by employing (S)-(thiolan-2-yl)diphenylmethanol benzyl ether as an organocatalyst. Under optimal conditions, an in situ …
Number of citations: 4 pubs.acs.org
A Nzeru, JR Ebdon, S Rimmer - The Journal of Organic Chemistry, 1997 - ACS Publications
Polymer-immobilized trityl alcohol moieties are important protecting groups for solid phase peptide synthesis. We also have an interest in polymers functionalized with this group as …
Number of citations: 6 pubs.acs.org
TW Lewis, DY Curtin, IC Paul - Journal of the American Chemical …, 1979 - ACS Publications
(4-Hydroxyphenyl) diphenylmethanol (la),(3, 5-dibromo-4-hydroxyphenyl) diphenylmethanol (lb), and (3, 5-dimethyl-4-hydroxyphenyl) diphenylmethanol (lc) have been found to …
Number of citations: 37 pubs.acs.org
G Ferguson, JF Gallagher, C Glidewell… - … Section C: Crystal …, 1993 - scripts.iucr.org
Racemic 1-ferrocenyl-1-phenylethanol,[(CsHs) Fe-(CsHa)] CPhMeOH (I), crystallizes as discrete molecules which are not involved in hydrogen bondinog; the shortest intermolecular O-.…
Number of citations: 41 scripts.iucr.org
DH Williams, RS Ward, RG Cooks - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… mass spectra of deuteriated analogues of diphenylmethanol that partial hydrogen scrambling between phenyl rings occurs in the molecular ion of diphenylmethanol itself. Evidence is …
Number of citations: 16 pubs.rsc.org
CM Zakaria, G Ferguson, AJ Lough… - … Section C: Crystal …, 2002 - scripts.iucr.org
In the adduct ferrocene-1,1′-diylbis(diphenylmethanol)–1,2-bis(4-pyridyl)ethene (1/1), [Fe(C18H15O)2]·C12H10N2, there is an intramolecular O—H⋯O hydrogen bond in the …
Number of citations: 15 scripts.iucr.org
C Lariucci, RH de Almeida Santos… - … Section C: Crystal …, 1986 - scripts.iucr.org
… duplication of phenyl rings of diphenylmethanol. To take care … phenyl rings associated with diphenylmethanol and treated as … Diphenylmethanol bonds to triphenylphosphine oxide by …
Number of citations: 14 scripts.iucr.org
S Gunasekaran, N Venkatasubramanian - Journal of the Chemical …, 1983 - pubs.rsc.org
Bromamine T (BAT) oxidises diphenylmethanol and substituted diphenylmethanols smoothly and quantitatively to the respective benzophenones in aquoeus acetic acid. Mineral acids …
Number of citations: 9 pubs.rsc.org

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